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Compound of Interest

Compound Name:
3-Amino-1-phenyl-2-pyrazolin-5-

one

Cat. No.: B160911 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-phenyl-2-
pyrazolin-5-one

Abstract: 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS No. 4149-06-8) is a pivotal heterocyclic

compound, serving as a foundational scaffold in medicinal chemistry and material science.[1]

Its unique structural features, including a reactive pyrazolone core, an aromatic phenyl

substituent, and a key amino group, impart a versatile chemical profile. This guide provides a

comprehensive exploration of its core physicochemical properties, offering researchers,

scientists, and drug development professionals a detailed understanding of its synthesis,

structural characteristics, and analytical behavior. The narrative synthesizes experimental data

with established chemical principles to explain the causality behind its properties and the

methodologies used for their characterization.

Molecular Identity and Core Properties
3-Amino-1-phenyl-2-pyrazolin-5-one is a multifaceted molecule known by several synonyms,

including 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one.[2] Its utility as a synthetic

intermediate is well-established, particularly in the development of analgesics, anti-

inflammatory agents, agrochemicals, and dyes.[1]

A summary of its fundamental properties is presented below.
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Property Value Source(s)

Molecular Formula C₉H₉N₃O [1][3][4][5]

Molecular Weight 175.19 g/mol [1][3][4]

CAS Number 4149-06-8 [3][4]

IUPAC Name
5-amino-2-phenyl-4H-pyrazol-

3-one
[4]

Appearance
White to brown to dark purple

powder/crystal
[1][3]

Purity ≥97.0% [2][3]

Synthesis Pathway
The synthesis of pyrazolone derivatives is a cornerstone of heterocyclic chemistry. A common

and effective method involves the condensation of a β-keto ester with phenylhydrazine. For the

title compound, a related precursor, 3-methyl-1-phenyl-pyrazol-5-one, is synthesized by

reacting ethyl acetoacetate with phenyl hydrazine.[6] A plausible pathway for 3-Amino-1-
phenyl-2-pyrazolin-5-one involves the reaction of ethyl cyanoacetate with phenylhydrazine,

leading to the formation of the pyrazolone ring with the requisite amino group at the C3

position.
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Caption: General synthesis workflow for 3-Amino-1-phenyl-2-pyrazolin-5-one.

Experimental Protocol: Synthesis
This protocol describes a generalized procedure for the synthesis of a pyrazolone ring system,

which is the core of the title compound.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve

phenylhydrazine (1 equivalent) in absolute ethanol.

Addition of β-Keto Ester Derivative: To the stirring solution, add ethyl cyanoacetate (1

equivalent) dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Cooling and Precipitation: After the reaction is complete, cool the mixture to room

temperature and then place it in an ice bath to facilitate the precipitation of the product.

Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to

remove any unreacted starting materials.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent, such as ethanol, to yield the final product.

Structural Analysis: Tautomerism
A critical physicochemical feature of pyrazolones is their ability to exist in different tautomeric

forms.[7] The equilibrium between these forms is influenced by the solvent, pH, temperature,

and the nature of substituents on the pyrazolone ring.[7][8] For 3-Amino-1-phenyl-2-
pyrazolin-5-one, three primary tautomers are possible: the CH-form, the OH-form (an aromatic

pyrazolol), and the NH-form.

CH-form (Amide): 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

OH-form (Enol): 5-amino-2-phenyl-1H-pyrazol-3-ol

NH-form (Imine): 3-amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Studies on related 1-substituted pyrazolin-5-ones have shown that the relative stability is often

in the order of CH > NH > OH.[7] The presence of electron-donating groups at the C3 position,

such as the amino group, tends to shift the equilibrium towards the CH form.[7] In nonpolar

solvents, pyrazolol tautomers can form dimers stabilized by intermolecular hydrogen bonds,

while in polar solvents like DMSO, these dimers tend to dissociate into monomers.[9]
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Caption: Tautomeric equilibrium of 3-Amino-1-phenyl-2-pyrazolin-5-one.

Physical and Chemical Data
The physical properties of the compound are essential for its handling, formulation, and

application in various chemical processes.

Property Value Method/Source

Melting Point 206 °C [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

BioCrick[10]

logP (Octanol/Water) 0.696 Crippen Method[11]

log₁₀ws (Water Solubility) -1.55 (mol/L) Crippen Method[11]

Ionization Energy 7.40 - 7.70 eV NIST Webbook[11]

Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-
Amino-1-phenyl-2-pyrazolin-5-one.
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NMR Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework. While specific spectral data for the title compound is not detailed

in the provided search results, theoretical calculations and data from analogous structures

allow for a robust prediction of its spectral features.[12][13]

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the

phenyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the CH₂ protons on the

pyrazolone ring (around δ 3.0-4.0 ppm), and a broad signal for the NH₂ protons. The exact

chemical shifts are highly dependent on the solvent and the predominant tautomeric form.[9]

¹³C NMR: The spectrum would feature signals for the carbonyl carbon (C=O) above δ 160

ppm, carbons of the phenyl ring between δ 115-140 ppm, and carbons of the pyrazolone

ring.[9][14]

Sample Preparation: Dissolve 5-10 mg of 3-Amino-1-phenyl-2-pyrazolin-5-one in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

Data Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a

proton-decoupled sequence is typically used to simplify the spectrum and improve the

signal-to-noise ratio.

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Theoretical

studies on pyrazolone derivatives provide insight into their vibrational frequencies.[13]

N-H Stretch: The amino group (NH₂) will exhibit characteristic stretching vibrations, typically

in the 3300-3500 cm⁻¹ region.
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C-H Stretch: Aromatic C-H stretches from the phenyl group are expected just above 3000

cm⁻¹. Aliphatic C-H stretches from the CH₂ group will appear just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the

pyrazolone ring is expected around 1650-1700 cm⁻¹. The position of this band can be

influenced by hydrogen bonding and tautomerism.[14]

C=N and C=C Stretches: Vibrations for the C=N and aromatic C=C bonds will appear in the

1500-1600 cm⁻¹ region.

Sample Preparation: Mix approximately 1-2 mg of the compound with 100-200 mg of dry,

spectroscopic grade Potassium Bromide (KBr).

Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) to form a thin, transparent pellet.

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z

value corresponding to its molecular weight, 175.19.[4][5] The NIST WebBook provides

access to the electron ionization mass spectrum for this compound.[5]

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to

generate positively charged ions.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus

m/z.

Crystallographic Data
While a crystal structure for the title compound itself was not found in the initial search, data for

a closely related derivative, 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one

(C₁₂H₁₃N₃O), provides valuable insights into the molecular geometry and intermolecular

interactions of the core pyrazolone structure.[15]

In this derivative, the phenyl and pyrazole rings are nearly coplanar, with a dihedral angle of

7.5(2)°.[15] A crucial feature of the crystal packing is the formation of intermolecular N—H···O

hydrogen bonds involving the amino group, which link the molecules into a three-dimensional

network.[15] This highlights the importance of hydrogen bonding in the solid-state structure of

aminopyrazolones.

Crystal Data (for C₁₂H₁₃N₃O derivative)

Formula C₁₂H₁₃N₃O

Molecular Weight 215.25

Crystal System Orthorhombic

Cell Dimensions a = 22.557 Å, b = 26.291 Å, c = 7.528 Å

Cell Volume 4465 Å³

Key Feature
Intermolecular N—H···O hydrogen bonds

forming a 3D framework.

(Data sourced from Acta Crystallographica

Section E)[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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